molecular formula C24H27Cl2N3O B13990116 N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide CAS No. 60948-29-0

N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide

Cat. No.: B13990116
CAS No.: 60948-29-0
M. Wt: 444.4 g/mol
InChI Key: XROGVAHMZXMOJC-UHFFFAOYSA-N
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Description

N-[[4-(3-azaspiro[55]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the chlorophenyl and benzamide groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It is utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction cascades and gene expression modulation.

Properties

CAS No.

60948-29-0

Molecular Formula

C24H27Cl2N3O

Molecular Weight

444.4 g/mol

IUPAC Name

N-[[4-(3-azaspiro[5.5]undecan-3-yl)-2-chlorophenyl]methylideneamino]-4-chlorobenzamide

InChI

InChI=1S/C24H27Cl2N3O/c25-20-7-4-18(5-8-20)23(30)28-27-17-19-6-9-21(16-22(19)26)29-14-12-24(13-15-29)10-2-1-3-11-24/h4-9,16-17H,1-3,10-15H2,(H,28,30)

InChI Key

XROGVAHMZXMOJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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